

An In-Depth Technical Guide to C17H13NO2: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B064972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C17H13NO2 primarily represents the compound 3-hydroxy-N-phenylnaphthalene-2-carboxamide, widely known by its trivial name, Naphthol AS. This versatile molecule and its derivatives are of significant interest across various scientific disciplines, from dye chemistry to drug discovery. This technical guide provides a comprehensive overview of the molecular and physical properties of Naphthol AS, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential therapeutic applications. The information is structured to serve as a valuable resource for researchers and professionals in chemistry and pharmacology.

Chemical Identity and Properties

Naphthol AS is an aromatic amide with a molecular structure that features a naphthalene ring system. This structure is key to its chemical properties and applications.

Table 1: Physicochemical Properties of 3-hydroxy-N-phenylnaphthalene-2-carboxamide

Property	Value	Reference
Molecular Formula	C17H13NO2	[1]
Molecular Weight	263.29 g/mol	[1]
IUPAC Name	3-hydroxy-N-phenylnaphthalene-2-carboxamide	[1]
CAS Number	92-77-3	[1]
Appearance	Beige to light brown powder	[2]
Melting Point	246-248 °C	[3]
Solubility	Insoluble in water; soluble in alkaline solutions, methanol, and DMSO. [3] [4]	
Synonyms	Naphthol AS, 3-hydroxy-2-naphthalide, Azoic Coupling Component 2, C.I. 37505	[1] [5]

Synthesis and Purification

The synthesis of Naphthol AS and its derivatives typically involves the amidation of 3-hydroxy-2-naphthoic acid. The following is a general experimental protocol for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.

General Synthesis Protocol: Amidation of 3-Hydroxy-2-naphthoic Acid

This procedure can be adapted for the synthesis of various N-substituted derivatives by selecting the appropriate aniline.

Materials:

- 3-Hydroxy-2-naphthoic acid

- Aniline (for Naphthol AS) or a substituted aniline
- Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2)
- Anhydrous solvent (e.g., chlorobenzene, toluene, or xylene)
- Sodium bicarbonate solution
- Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

- Activation of Carboxylic Acid: In a round-bottom flask, a mixture of 3-hydroxy-2-naphthoic acid and the anhydrous solvent is prepared. A dehydrating/chlorinating agent such as phosphorus trichloride or thionyl chloride is added dropwise to the stirred suspension, often at an elevated temperature, to form the acyl chloride intermediate.[6]
- Amidation: The appropriate aniline is then added to the reaction mixture. The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[6]
- Work-up: After cooling, the reaction mixture is poured into a sodium bicarbonate solution to neutralize excess acid and precipitate the crude product.
- Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent to yield the final product.[7]

Purification: Recrystallization

Procedure:

- The crude Naphthol AS is dissolved in a minimal amount of a hot solvent, such as ethanol or acetic acid.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[7]

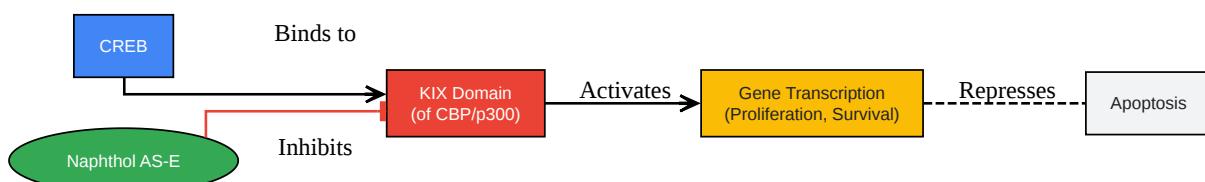
Analytical Characterization

The structural confirmation of Naphthol AS and its derivatives is typically achieved through spectroscopic methods.

Table 2: Analytical Methods for Characterization

Method	Expected Observations
¹ H NMR Spectroscopy	The ¹ H NMR spectrum of a related compound, 2-naphthol, shows characteristic signals in the aromatic region (around 7.0-7.8 ppm) and a singlet for the hydroxyl proton.[8][9] For Naphthol AS, additional signals for the phenyl group protons would be observed.
¹³ C NMR Spectroscopy	The ¹³ C NMR spectrum will show distinct signals for the carbon atoms of the naphthalene and phenyl rings, as well as the carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.
High-Performance Liquid Chromatography (HPLC)	HPLC is a valuable technique for assessing the purity of Naphthol AS and its derivatives. Reversed-phase HPLC with a C18 column is commonly employed.[10]

Biological Activities and Applications in Drug Development


While Naphthol AS is traditionally used in the dye industry, its derivatives have shown promising biological activities, making them attractive scaffolds for drug discovery.[2][4]

Anticancer Activity

Certain derivatives of Naphthol AS have demonstrated significant potential as anticancer agents. For instance, Naphthol AS-E, a derivative of Naphthol AS, has been identified as a small molecule inhibitor of the CREB-mediated gene transcription pathway.[11]

- Mechanism of Action: CREB (cAMP response element-binding protein) is a transcription factor that is often overexpressed in various cancers. Naphthol AS-E functions by inhibiting the interaction between the KIX domain of the coactivator CBP and the kinase-inducible domain (KID) of CREB. This disruption downregulates the expression of CREB target genes, leading to apoptosis in cancer cells.[11]

Another related compound, Naphthol AS-E phosphate, has been shown to inhibit the activity of the transcription factor c-Myb by blocking its interaction with the KIX domain of the coactivator p300. This inhibition suppresses the expression of Myb target genes, inducing differentiation and apoptosis in leukemia cell lines.[12]

[Click to download full resolution via product page](#)

Caption: Inhibition of CREB-mediated transcription by Naphthol AS-E.

Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial properties. Some of these compounds have shown potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Mycobacterium*

tuberculosis.[13][14] The structure-activity relationship studies indicate that the nature and position of substituents on the anilide ring play a crucial role in their antimicrobial efficacy.[15]

Enzyme Inhibition

Naphthol derivatives have also been investigated as inhibitors of various enzymes. For example, some 1-naphthol derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II, suggesting their potential for the development of therapeutics for neurodegenerative diseases and other conditions.[16][17]

Isomers of C17H13NO2

It is important to note that other isomers with the chemical formula C17H13NO2 exist. These isomers can have significantly different chemical and biological properties. The synthesis and characterization of these isomers are crucial for understanding the structure-property relationships within this molecular formula class.[18]

Conclusion

Naphthol AS (3-hydroxy-N-phenylnaphthalene-2-carboxamide) and its analogues represent a class of compounds with a rich history in industrial chemistry and a promising future in medicinal chemistry and drug development. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive scaffold for the design of novel therapeutic agents. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will undoubtedly open up new avenues for their application in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. 37505 | C17H13NO2 | CID 66719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthol AS-D (CAS 135-61-5) [ranechem.com]
- 3. nbino.com [nbino.com]
- 4. Page loading... [guidechem.com]
- 5. Naphthol AS - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to C17H13NO₂: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064972#molecular-weight-and-formula-of-c17h13no2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com